REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[CH:3]([OH:5])[CH3:4].[H-].[Na+].F[C:11]1[CH:12]=[CH:13][C:14]2[S:15](=[O:26])(=[O:25])[C:16]3[C:21]([O:22][C:23]=2[CH:24]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3.O>CN(C)C(=O)C>[F:1][C:2]([F:7])([F:6])[CH:3]([CH3:4])[O:5][C:11]1[CH:12]=[CH:13][C:14]2[S:15](=[O:25])(=[O:26])[C:16]3[C:21]([O:22][C:23]=2[CH:24]=1)=[CH:20][CH:19]=[CH:18][CH:17]=3 |f:1.2|
|
Name
|
|
Quantity
|
189.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(C)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1900 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
3-Fluorophenoxathiin 10,10-dioxide
|
Quantity
|
277.78 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2S(C3=CC=CC=C3OC2C1)(=O)=O
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Setpoint
|
12.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature (5-20° C.) for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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STIRRING
|
Details
|
stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3 L, 2 L)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (4 L, 2 L), brine (0.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by spin evaporation in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with hexanes (1 L)
|
Type
|
FILTRATION
|
Details
|
collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
to give 399.51 g of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 2-propanol (1.5 L)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(OC=1C=CC=2S(C3=CC=CC=C3OC2C1)(=O)=O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304.62 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |